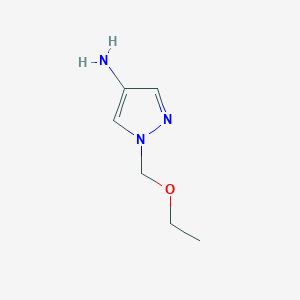![molecular formula C14H15NO B6267405 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1545412-89-2](/img/no-structure.png)
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (6-MPCN) is a synthetic compound with a wide range of applications in scientific research and lab experiments. It is a cyclic molecule composed of two rings, one of which is a spiro ring. 6-MPCN has been studied for its potential use in treating various diseases, as well as for its biochemical and physiological effects.
科学研究应用
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes it a potential therapeutic agent for the treatment of Alzheimer's disease. 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage.
作用机制
The mechanism of action of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not fully understood, but it is believed to involve inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, which is an important neurotransmitter involved in the regulation of various physiological processes. By inhibiting the enzyme, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is thought to increase the levels of acetylcholine in the body, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models, as well as neuroprotective effects. It has also been shown to increase the levels of acetylcholine in the body, which can have a variety of beneficial effects, such as improved memory and cognitive function. In addition, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several advantages and limitations for use in lab experiments. One advantage is that it can be synthesized relatively easily, using a variety of catalysts. In addition, it has a wide range of potential applications in scientific research, making it a useful compound for various experiments. However, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile also has some limitations, such as its potential toxicity. It has been shown to be toxic to some cell lines in vitro, so it should be used with caution in experiments.
未来方向
There are a variety of potential future directions for 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile research. One potential direction is to further study its potential therapeutic applications, such as its potential use in the treatment of Alzheimer's disease and other neurological disorders. In addition, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and its potential anti-cancer effects. Finally, further studies could be conducted to investigate its potential toxicity and to develop methods to reduce its toxicity.
合成方法
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized using a variety of methods, including a reaction between 4-methylphenol and 2-oxaspiro[3.3]hept-6-ene-6-carbonitrile. This reaction involves the condensation of the two molecules to form a cyclic compound. This can be done using a variety of catalysts, such as palladium (II) chloride, nickel (II) chloride, or sodium borohydride. The reaction can be carried out at room temperature or under mild conditions, making it a suitable method for the synthesis of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-3-cyano-5-phenyl-2-pyrazoline. This intermediate is then reacted with cyclohexanone in the presence of piperidine to form 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.", "Starting Materials": [ "4-methylbenzaldehyde", "malononitrile", "cyclohexanone", "piperidine" ], "Reaction": [ "Step 1: React 4-methylbenzaldehyde with malononitrile in ethanol to form 4-methyl-3-cyano-5-phenyl-2-pyrazoline.", "Step 2: React 4-methyl-3-cyano-5-phenyl-2-pyrazoline with cyclohexanone in the presence of piperidine to form 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile." ] } | |
CAS 编号 |
1545412-89-2 |
产品名称 |
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
分子式 |
C14H15NO |
分子量 |
213.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



